1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-Bromo-2-fluorobiphenyl was achieved by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, Flubrotizolam has a molecular weight of 377.24 g·mol −1 . Its structure includes a thienotriazolodiazepine skeleton .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Flubrotizolam has a molecular weight of 377.24 g·mol −1 . Another compound, 4-Bromo-2-fluorophenyl methyl sulphone, has a molecular weight of 253.09 .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyrazole Compounds : Pyrazole compounds, including those structurally related to 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole, have been synthesized using chalcones and hydrazine hydrate. These compounds are characterized by X-ray single crystal structure determination, revealing insights into their molecular structures (Loh et al., 2013).
Antimicrobial Properties
- Pyrazolyl-oxopropyl-quinazolinones with Biological Activity : Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one structures, similar to the given compound, have significant antimicrobial activities. The synthesis of these compounds involves microwave irradiation, and they exhibit notable properties when evaluated for their antimicrobial activity (Raval et al., 2012).
Catalytic Applications
- Use in Suzuki–Miyaura Cross-Coupling Reactions : Pyrazole-containing compounds have been used as ligands to stabilize metal complexes in cross-coupling reactions. The steric and electrophilic properties of these metal complexes can be fine-tuned by substituting different groups on the pyrazole ring, impacting their catalytic activity (Ocansey et al., 2018).
Potential as Pharmaceutical Agents
- Potential in Drug Discovery : Pyrazoles, including derivatives similar to this compound, are active molecules in novel drug discovery. Studies have synthesized such compounds and evaluated their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been conducted to examine the interactions of these compounds with specific enzymes, suggesting their potential as future pharmaceutical agents (Thangarasu et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFEMCXEITUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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